molecular formula C17H19N3OS B133569 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol CAS No. 145096-33-9

2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol

Cat. No. B133569
M. Wt: 313.4 g/mol
InChI Key: GVICCSAPBVEDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including neuroscience, pharmacology, and medicinal chemistry. In

Mechanism Of Action

The mechanism of action of 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol is not fully understood. However, studies have shown that this compound can inhibit oxidative stress and prevent neuronal death by activating the Nrf2/ARE signaling pathway. In addition, 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are associated with Alzheimer's disease.

Biochemical And Physiological Effects

2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is associated with Alzheimer's disease. In addition, 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol in lab experiments is its neuroprotective properties. This compound can prevent neuronal death caused by oxidative stress, making it a potential drug candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol. One direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail to better understand how it can prevent neuronal death caused by oxidative stress. In addition, future research can focus on improving the solubility of this compound to make it more suitable for in vivo studies.

Synthesis Methods

The synthesis of 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol involves several steps. The first step is the condensation of 2-aminobenzenethiol with ethyl acetoacetate to form 2-ethylthio-4,5-dimethyl-1,3-benzothiazole. This compound is then reacted with 3-bromomethylpyridine to obtain 2-ethylthio-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazole. Finally, the product is treated with ethylamine to yield 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol.

Scientific Research Applications

2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been studied for its potential applications in various scientific research fields. In neuroscience, this compound has been shown to have neuroprotective effects and can prevent neuronal death caused by oxidative stress. In pharmacology, 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs.

properties

CAS RN

145096-33-9

Product Name

2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

2-(ethylamino)-4,5-dimethyl-7-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C17H19N3OS/c1-4-19-17-20-14-10(2)11(3)15(21)13(16(14)22-17)8-12-6-5-7-18-9-12/h5-7,9,21H,4,8H2,1-3H3,(H,19,20)

InChI Key

GVICCSAPBVEDOP-UHFFFAOYSA-N

SMILES

CCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)CC3=CN=CC=C3

Canonical SMILES

CCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)CC3=CN=CC=C3

synonyms

6-Benzothiazolol, 2-(ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-

Origin of Product

United States

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